4-Chloro-7-methoxy-8-nitroquinoline-3-carbonitrile
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Overview
Description
4-Chloro-7-methoxy-8-nitroquinoline-3-carbonitrile is a chemical compound with the molecular formula C11H6ClN3O3 and a molecular weight of 263.64 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and material science.
Preparation Methods
The synthesis of 4-Chloro-7-methoxy-8-nitroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the nitration of 7-methoxyquinoline followed by chlorination and subsequent introduction of the cyano group . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, and the use of specific catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
4-Chloro-7-methoxy-8-nitroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.
Scientific Research Applications
4-Chloro-7-methoxy-8-nitroquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and as a fluorescent probe in biological assays.
Mechanism of Action
The mechanism of action of 4-Chloro-7-methoxy-8-nitroquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxy groups contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
4-Chloro-7-methoxy-8-nitroquinoline-3-carbonitrile can be compared with other quinoline derivatives, such as:
4-Chloroquinoline: Lacks the methoxy and nitro groups, resulting in different chemical reactivity and biological activity.
7-Methoxyquinoline: Lacks the chloro and nitro groups, affecting its interaction with biological targets.
8-Nitroquinoline: Lacks the chloro and methoxy groups, leading to variations in its chemical and biological properties.
Biological Activity
4-Chloro-7-methoxy-8-nitroquinoline-3-carbonitrile is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C11H6ClN3O3 and a molecular weight of 263.63 g/mol. Its structure features a quinoline core with chlorine, methoxy, and nitro substituents that contribute to its unique properties and biological activities .
Antibacterial Activity
This compound exhibits significant antibacterial properties, particularly against multidrug-resistant bacterial strains. The mechanism of action is believed to involve interference with bacterial DNA synthesis or function . In vitro studies have shown that it interacts with various biological targets within bacterial cells, potentially binding to DNA or enzymes critical for bacterial survival .
Table 1: Antibacterial Activity Against Various Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 8 µg/mL | |
Escherichia coli | 16 µg/mL | |
Klebsiella pneumoniae | 4 µg/mL |
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Chlorination : The precursor compound undergoes chlorination to introduce the chlorine substituent.
- Nucleophilic Substitution : A nucleophilic substitution reaction introduces the methoxy and nitro groups.
- Cyclization : The final cyclization step forms the quinoline structure.
The total yield from these reactions can reach up to 61.7% .
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- A study on 8-hydroxyquinoline derivatives highlighted their broad spectrum of biological activities, including antimicrobial and anticancer effects, suggesting that similar mechanisms may be applicable to our compound .
- Another investigation focused on antiviral activities of quinoline derivatives, showing promising results against various viral strains, which could indicate potential for broader applications in infectious disease treatment .
Properties
Molecular Formula |
C11H6ClN3O3 |
---|---|
Molecular Weight |
263.63 g/mol |
IUPAC Name |
4-chloro-7-methoxy-8-nitroquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H6ClN3O3/c1-18-8-3-2-7-9(12)6(4-13)5-14-10(7)11(8)15(16)17/h2-3,5H,1H3 |
InChI Key |
LUUIECUDCIXRMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=NC=C(C(=C2C=C1)Cl)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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